molecular formula C9H12ClNO B12959845 (S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine

(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine

Cat. No.: B12959845
M. Wt: 185.65 g/mol
InChI Key: JFLYWANSRJBTLV-SECBINFHSA-N
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Description

(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine is a chiral amine derivative featuring a 3-chlorophenyl group and a methoxyethylamine backbone. Its hydrochloride salt (CAS: 2567151-86-2) has a molecular formula of C₉H₁₃Cl₂NO and a molecular weight of 222.11 g/mol . The compound is provided as a research-grade chemical with a sample solution concentration of 10 mM and is recommended for storage at room temperature (RT).

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S)-1-(3-chlorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H12ClNO/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3/t9-/m1/s1

InChI Key

JFLYWANSRJBTLV-SECBINFHSA-N

Isomeric SMILES

COC[C@H](C1=CC(=CC=C1)Cl)N

Canonical SMILES

COCC(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorophenylacetic acid.

    Formation of Intermediate: The acid is converted to its corresponding ester, followed by reduction to form the alcohol.

    Amination: The alcohol is then subjected to amination using appropriate reagents to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key comparisons include:

1-(4-Chlorophenyl)-2-methoxyethan-1-amine
  • Structure : Chlorine at the para position instead of meta .
  • Molecular Formula: C₉H₁₂ClNO (vs. C₉H₁₂ClNO for the target compound; hydrochloride form adds HCl).
  • The InChIKey (WPXVXJBFCKQSST-UHFFFAOYSA-N) and SMILES string (ClC1C=CC(=CC=1)C(COC)N) highlight structural divergence .
1-(4-Fluorophenyl)-2-methoxyethan-1-amine
  • Structure : Fluorine replaces chlorine at the para position.
  • Molecular Formula: C₉H₁₂FNO.
  • Key Differences: Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine. No explicit solubility data, but fluorine’s electron-withdrawing nature could reduce basicity of the amine .
1-(3-Chloro-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-amine
  • Structure: Dual substitution with 3-chloro-4-methoxy on one phenyl ring and 2-fluoro on another.
  • Molecular Formula: C₁₅H₁₅ClFNO.
  • Key Differences :
    • Increased molecular complexity and weight (279.74 g/mol ) may impact bioavailability.
    • The additional methoxy and fluoro groups introduce steric and electronic effects distinct from the target compound .

Variations in the Alkoxy Group

The methoxy group in the target compound can be replaced with larger alkoxy moieties:

(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine Hydrochloride
  • Structure : Ethoxy group replaces methoxy at the para position.
  • Molecular Formula: C₁₁H₁₇ClNO₂ (hydrochloride form).
  • Stereochemistry ( (1R) configuration) may lead to divergent receptor-binding profiles compared to the (S) -enantiomer of the target compound .

Stereochemical Comparisons

The (S) -configuration of the target compound is critical for enantioselective interactions. For example:

  • (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-amine () shares a similar chiral center but includes a trifluoroethyl group, which drastically alters electronic properties and steric bulk .

Data Table: Key Properties of Compared Compounds

Compound Name Substituents Molecular Formula M.W. (g/mol) Storage/Solubility Notes
(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine HCl 3-Cl, methoxy, (S)-config C₉H₁₃Cl₂NO 222.11 Store at RT Research use only
1-(4-Chlorophenyl)-2-methoxyethan-1-amine 4-Cl, methoxy C₉H₁₂ClNO 197.66 N/A SMILES: ClC1C=CC(=CC=1)C(COC)N
1-(4-Fluorophenyl)-2-methoxyethan-1-amine 4-F, methoxy C₉H₁₂FNO 181.20 N/A Higher electronegativity
(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine HCl 4-OEt, methoxy, (1R)-config C₁₁H₁₇ClNO₂ 249.71 N/A Increased hydrophobicity
1-(3-Chloro-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-amine 3-Cl-4-OCH₃, 2-F C₁₅H₁₅ClFNO 279.74 N/A Dual aromatic substitution

Biological Activity

(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

This compound features a chiral center and possesses a methoxy group, which may influence its pharmacological profile. The presence of the 3-chlorophenyl moiety is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays and studies, focusing on its role as an agonist or antagonist in different receptor systems.

Key Findings:

  • Receptor Interaction : The compound has shown potential as an agonist for certain G-protein coupled receptors (GPCRs), particularly those involved in antifibrotic pathways. Studies have indicated that it can activate pathways leading to increased cyclic adenosine monophosphate (cAMP) levels, which are crucial for various cellular responses .
  • Antifibrotic Activity : In vitro studies demonstrated that this compound could promote antifibrotic gene expression. This suggests a potential therapeutic role in fibrotic diseases, where excessive fibrous connective tissue forms .
  • Selectivity and Efficacy : The structure-activity relationship (SAR) studies revealed that modifications to the phenyl moiety significantly affect the compound's efficacy. For instance, variations in substituents on the aromatic ring can alter the potency and selectivity towards specific receptors .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
cAMP ActivationIncreased levels in HEK293 cells
Antifibrotic GenesInduction of antifibrotic gene expression
Receptor BindingAgonist activity at RXFP1 receptor
SAR InsightsVariability based on phenyl substituents

Case Study 1: Antifibrotic Mechanism

A study investigating the antifibrotic mechanisms involved the application of this compound in a cellular model of fibrosis. The compound was shown to significantly reduce collagen deposition and promote fibroblast apoptosis, indicating its potential as a treatment for fibrotic diseases.

Case Study 2: Structure-Activity Relationship Analysis

In-depth SAR analysis indicated that compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced receptor binding affinity and increased biological activity. This finding underscores the importance of molecular structure in developing more potent derivatives of this compound.

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